Cas no 2757890-96-1 (4-Bromonaphthalen-1-yl 4-methylbenzene-1-sulfonate)

4-Bromonaphthalen-1-yl 4-methylbenzene-1-sulfonate is a specialized organic compound featuring a brominated naphthalene core linked to a toluenesulfonate group. This structure makes it a valuable intermediate in synthetic chemistry, particularly for cross-coupling reactions and functional group transformations. The bromine substituent enhances reactivity in palladium-catalyzed couplings, while the sulfonate group offers versatility in nucleophilic displacement reactions. Its well-defined molecular architecture ensures consistent performance in fine chemical synthesis, making it suitable for applications in pharmaceuticals, agrochemicals, and materials science. The compound's stability under standard conditions and high purity further contribute to its utility in precision organic synthesis.
4-Bromonaphthalen-1-yl 4-methylbenzene-1-sulfonate structure
2757890-96-1 structure
Product name:4-Bromonaphthalen-1-yl 4-methylbenzene-1-sulfonate
CAS No:2757890-96-1
MF:C17H13BrO3S
Molecular Weight:377.252322912216
CID:6535835
PubChem ID:165979565

4-Bromonaphthalen-1-yl 4-methylbenzene-1-sulfonate 化学的及び物理的性質

名前と識別子

    • 4-bromonaphthalen-1-yl 4-methylbenzene-1-sulfonate
    • 2757890-96-1
    • EN300-37153289
    • 4-Bromonaphthalen-1-yl 4-methylbenzene-1-sulfonate
    • インチ: 1S/C17H13BrO3S/c1-12-6-8-13(9-7-12)22(19,20)21-17-11-10-16(18)14-4-2-3-5-15(14)17/h2-11H,1H3
    • InChIKey: BDEZYCWOSQWABU-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C2C=CC=CC=21)OS(C1C=CC(C)=CC=1)(=O)=O

計算された属性

  • 精确分子量: 375.97688g/mol
  • 同位素质量: 375.97688g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 465
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.8Ų
  • XLogP3: 5.3

4-Bromonaphthalen-1-yl 4-methylbenzene-1-sulfonate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-37153289-0.5g
4-bromonaphthalen-1-yl 4-methylbenzene-1-sulfonate
2757890-96-1 95.0%
0.5g
$370.0 2025-03-18
Enamine
EN300-37153289-1.0g
4-bromonaphthalen-1-yl 4-methylbenzene-1-sulfonate
2757890-96-1 95.0%
1.0g
$385.0 2025-03-18
Enamine
EN300-37153289-0.25g
4-bromonaphthalen-1-yl 4-methylbenzene-1-sulfonate
2757890-96-1 95.0%
0.25g
$354.0 2025-03-18
Enamine
EN300-37153289-0.1g
4-bromonaphthalen-1-yl 4-methylbenzene-1-sulfonate
2757890-96-1 95.0%
0.1g
$339.0 2025-03-18
Enamine
EN300-37153289-2.5g
4-bromonaphthalen-1-yl 4-methylbenzene-1-sulfonate
2757890-96-1 95.0%
2.5g
$754.0 2025-03-18
Enamine
EN300-37153289-10.0g
4-bromonaphthalen-1-yl 4-methylbenzene-1-sulfonate
2757890-96-1 95.0%
10.0g
$1654.0 2025-03-18
Enamine
EN300-37153289-0.05g
4-bromonaphthalen-1-yl 4-methylbenzene-1-sulfonate
2757890-96-1 95.0%
0.05g
$323.0 2025-03-18
Enamine
EN300-37153289-5.0g
4-bromonaphthalen-1-yl 4-methylbenzene-1-sulfonate
2757890-96-1 95.0%
5.0g
$1115.0 2025-03-18

4-Bromonaphthalen-1-yl 4-methylbenzene-1-sulfonate 関連文献

4-Bromonaphthalen-1-yl 4-methylbenzene-1-sulfonateに関する追加情報

Introduction to 4-Bromonaphthalen-1-yl 4-methylbenzene-1-sulfonate (CAS No. 2757890-96-1)

4-Bromonaphthalen-1-yl 4-methylbenzene-1-sulfonate, identified by its Chemical Abstracts Service (CAS) number 2757890-96-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and material science. This compound belongs to the class of sulfonates, which are widely recognized for their versatile applications in drug design, molecular recognition, and functional material development. The presence of both a brominated naphthalene moiety and a methyl-substituted benzenesulfonate group imparts unique chemical properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for various biochemical investigations.

The structure of 4-Bromonaphthalen-1-yl 4-methylbenzene-1-sulfonate consists of a naphthalene ring system substituted with a bromine atom at the 4-position, linked to a sulfonate group attached to a methylbenzene ring at the 1-position. This specific arrangement of functional groups enhances its reactivity and makes it an attractive building block for constructing more complex molecular architectures. In recent years, the demand for such tailored compounds has increased due to their utility in developing novel therapeutic agents and advanced materials.

One of the most compelling aspects of 4-Bromonaphthalen-1-yl 4-methylbenzene-1-sulfonate is its role in medicinal chemistry. The bromine atom on the naphthalene ring serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl frameworks found in many active pharmaceutical ingredients (APIs). Additionally, the sulfonate group enhances water solubility and bioavailability, making it a promising candidate for drug delivery systems and prodrugs.

Recent studies have highlighted the potential of 4-Bromonaphthalen-1-yl 4-methylbenzene-1-sulfonate in the development of small-molecule inhibitors targeting specific biological pathways. For instance, researchers have explored its derivatives as modulators of enzyme activity, particularly those involving aromatic sulfonates that interact with protein binding pockets. The bromine substituent allows for easy modification through palladium-catalyzed reactions, enabling the synthesis of libraries of compounds for high-throughput screening (HTS) campaigns.

In material science, 4-Bromonaphthalen-1-yl 4-methylbenzene-1-sulfonate has been investigated for its potential applications in organic electronics. The conjugated system of the naphthalene ring combined with the electron-withdrawing sulfonate group can influence charge transport properties, making it suitable for use in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic cells. The methyl group on the benzenesulfonate moiety further tunes electronic characteristics, allowing for fine-tuning of device performance.

The synthesis of 4-Bromonaphthalen-1-yl 4-methylbenzene-1-sulfonate typically involves multi-step organic transformations starting from commercially available precursors. A common route includes bromination of naphthalene followed by sulfonylation with methyl benzenesulfonyl chloride in the presence of a base catalyst. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce the bromo-naphthalene unit onto an existing sulfonated aromatic backbone. These synthetic strategies highlight the compound's versatility and accessibility for further chemical manipulation.

From an industrial perspective, 4-Bromonaphthalen-1-yl 4-methylbenzene-1-sulfonate represents an important intermediate in specialty chemical manufacturing. Its structural features make it suitable for large-scale production under controlled conditions, ensuring high purity and yield. Pharmaceutical companies and research institutions often procure such compounds to accelerate their drug discovery pipelines or to develop advanced materials with tailored properties.

The growing interest in 4-Bromonaphthalen-1-yl 4-methylbenzene-1-sulfonate is also driven by advancements in computational chemistry and molecular modeling. These tools enable researchers to predict the behavior of this compound in various environments, aiding in rational drug design and material optimization. By leveraging computational methods, scientists can identify optimal reaction conditions and predict potential side products, thereby streamlining synthetic routes and reducing experimental costs.

In conclusion, 4-Bromonaphthalen-1-yl 4-methylbenzene-1-sulfonate (CAS No. 2757890-96-1) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it an invaluable tool in pharmaceutical research, material science, and industrial chemistry. As our understanding of its properties continues to expand through both experimental and computational studies, this compound is poised to play an even greater role in advancing scientific innovation.

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